- Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeletonChemical Science, 2013, 4(3), 1002-1007,
Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester derivative of indole, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety provides improved solubility in organic solvents and increased reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where selective functionalization of the indole scaffold is required. Its high purity and well-defined structure ensure consistent performance in complex synthetic pathways. Proper storage under inert conditions is recommended to maintain its integrity.

942070-45-3 structure
Product name:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- 1-BOC-indole-3-boronic acid, pinacol ester
- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...
- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- 1-BOC-indole-3-boronic acid pinacol ester
- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- WWMZOMHUEMTTQO-UHFFFAOYSA-N
- BCP11507
- EBD265102
- AM80919
- SY031275
- BC000763
- OR350029
- 1-BOC-indole-3-bo
- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
- 3-Bpin-N-Boc-indole
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
-
- MDL: MFCD12407262
- Inchi: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
- InChI Key: WWMZOMHUEMTTQO-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C
Computed Properties
- Exact Mass: 343.19500
- Monoisotopic Mass: 343.1954885 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
- Molecular Weight: 343.2
Experimental Properties
- PSA: 49.69000
- LogP: 3.72370
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Security Information
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0298-10G |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 97% | 10g |
¥ 917.00 | 2023-04-12 | |
ChemScence | CS-W005740-10g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | ≥98.0% | 10g |
$280.0 | 2022-04-26 | |
TRC | B600703-1g |
1-BOC-indole-3-boronic acid, pinacol ester |
942070-45-3 | 1g |
$ 224.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82770-1g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95% | 1g |
¥71.0 | 2023-09-06 | |
TRC | B600703-250mg |
1-BOC-indole-3-boronic acid, pinacol ester |
942070-45-3 | 250mg |
$ 110.00 | 2023-04-18 | ||
Enamine | EN300-1425793-100.0g |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95% | 100.0g |
$1653.0 | 2023-07-10 | |
Enamine | EN300-1425793-0.5g |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95% | 0.5g |
$39.0 | 2023-07-10 | |
Enamine | EN300-1425793-25.0g |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95% | 25.0g |
$483.0 | 2023-07-10 | |
Ambeed | A240211-10g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95% | 10g |
$85.0 | 2024-04-16 | |
ChemScence | CS-W005740-5g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | ≥98.0% | 5g |
$160.0 | 2022-04-26 |
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 58 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; rt → 80 °C; 23 h, 80 °C
Reference
- Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclizationChemRxiv, 2021, 1, 1-8,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, -78 °C
Reference
- Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents, Japan, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 75 °C; 75 °C → rt
Reference
- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H BorylationJournal of the American Chemical Society, 2015, 137(25), 8058-8061,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 8 h, 60 °C
1.2 8 h, 60 °C
Reference
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of HeterocyclesJournal of Organic Chemistry, 2009, 74(23), 9199-9201,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 2 h, 80 °C
Reference
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ; 16 h, 80 °C
Reference
- Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic SwitchOrganometallics, 2014, 33(13), 3514-3522,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 60 °C
1.2 12 h, 60 °C
Reference
- Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic AmidesAngewandte Chemie, 2022, 61(27),,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, 85 °C; 85 °C → rt
Reference
- Preparation of pyrrolidine-based peptides as IAP inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; 23 h, 80 °C
Reference
- Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activityChemical Science, 2021, 12(30), 10388-10394,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 61 h, 80 °C
Reference
- Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic AcidsOrganic Letters, 2022, 24(8), 1616-1619,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
Reference
- Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation MethodologyOrganic Letters, 2013, 15(6), 1346-1349,
Synthetic Circuit 13
Reaction Conditions
Reference
- Indole derivatives as androgen receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials
- Tert-Butyl 3-iodo-1H-indole-1-carboxylate
- tert-butyl 3-bromo-1H-indole-1-carboxylate
- Bis(pinacolato)diborane
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Boc-indole
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Related Literature
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Purity:99%/99%
Quantity:25g/100g
Price ($):191.0/760.0